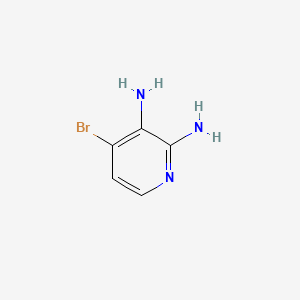

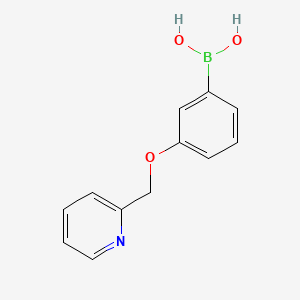

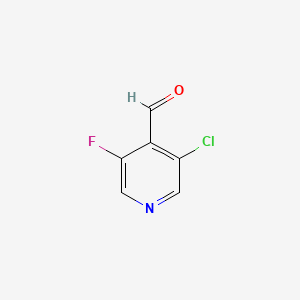

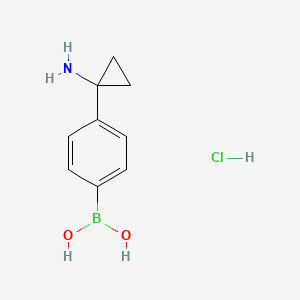

3-(Pyridin-2-ylmethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(Pyridin-2-ylmethoxy)phenylboronic acid can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for 3-(Pyridin-2-ylmethoxy)phenylboronic acid is 1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 3-(Pyridin-2-ylmethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

3-(Pyridin-2-ylmethoxy)phenylboronic acid has a molecular weight of 229.04 . It is stored in a freezer to maintain its stability .Applications De Recherche Scientifique

Diagnostic and Therapeutic Applications

- Scientific Field : Biomedical Engineering and Biochemistry .

- Summary of Application : PBA derivatives form reversible complexes with polyols, including sugars. This unique chemistry has led to many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results or Outcomes : This research is still in progress, and the results are not yet fully available .

Glucose-Sensitive Hydrogels

- Scientific Field : Biomedical Engineering and Diabetes Treatment .

- Summary of Application : Glucose-sensitive hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .

- Methods of Application : The hydrogels are based on phenylboronic acid and its derivatives, with sensitivity to glucose, which can be suitable candidates for the design of insulin delivery systems .

- Results or Outcomes : This research is ongoing, and the results are not yet fully available .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. Boron reagents, including phenylboronic acids and their derivatives, are key components in this process .

- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of an electrophilic organic group (undergoing oxidative addition) and a nucleophilic organic group (undergoing transmetalation from boron to palladium) .

- Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals .

Chemical Synthesis

- Scientific Field : Chemical Engineering .

- Summary of Application : “3-(Pyridin-2-ylmethoxy)phenylboronic acid” is a chemical compound used in various chemical reactions .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .

- Results or Outcomes : The outcomes would also depend on the specific reaction .

Chemical Synthesis

- Scientific Field : Chemical Engineering .

- Summary of Application : “3-(Pyridin-2-ylmethoxy)phenylboronic acid” is a chemical compound used in various chemical reactions .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction being carried out .

- Results or Outcomes : The outcomes would also depend on the specific reaction .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds. Boron reagents, including phenylboronic acids and their derivatives, are key components in this process .

- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst to facilitate the coupling of an electrophilic organic group (undergoing oxidative addition) and a nucleophilic organic group (undergoing transmetalation from boron to palladium) .

- Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals .

Safety And Hazards

The safety data sheet (SDS) for 3-(Pyridin-2-ylmethoxy)phenylboronic acid provides important information about the potential hazards of the compound . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . The compound should not be released into the environment .

Propriétés

IUPAC Name |

[3-(pyridin-2-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYAVCTOHBQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655557 |

Source

|

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-ylmethoxy)phenylboronic acid | |

CAS RN |

1256355-50-6 |

Source

|

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)